1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a fluorophenyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor, such as a dihalogenated compound, under controlled conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the hydrochloride moiety, yielding the free amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require strong electrophiles and Lewis acids.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of free amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors, while the cyclobutane ring provides structural rigidity. The amine group can form hydrogen bonds with biological targets, influencing the compound's activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine
1-(4-Fluorophenyl)ethanone
1-(4-Fluorophenyl)propanone
Uniqueness: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives. This structural feature can influence its reactivity and biological activity.
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Properties
CAS No. |
2751621-25-5 |
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Molecular Formula |
C12H17ClFN |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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